1-Chloro-2-cyclopropoxy-3-fluorobenzene
Description
1-Chloro-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a cyclopropoxy group (C₃H₅O). The cyclopropoxy moiety introduces unique steric and electronic effects due to its strained three-membered ring, which distinguishes it from linear or branched alkoxy substituents. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate, leveraging its reactivity in nucleophilic aromatic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
YGIHOSBKCWVWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene can be synthesized through a multi-step process involving the introduction of the chlorine, cyclopropoxy, and fluorine substituents onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chlorine and fluorine atoms, followed by nucleophilic substitution to attach the cyclopropoxy group.
Industrial Production Methods: Industrial production of 1-chloro-2-cyclopropoxy-3-fluorobenzene typically involves large-scale electrophilic aromatic substitution reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclopropoxylation, followed by purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-Chloro-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-2-cyclopropoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on available evidence:
Structural and Electronic Differences
- Cyclopropoxy vs. Isopropoxy : The cyclopropoxy group in the target compound introduces significant ring strain (bond angles ~60° vs. 109.5° in isopropoxy), increasing its reactivity in ring-opening or substitution reactions . In contrast, the isopropoxy analog (C₉H₁₀ClFO) exhibits greater steric bulk but lower electronic activation due to the absence of strain .
- Sulfanylmethyl vs. Cyclopropoxy : The sulfanylmethyl group in C₁₃H₈Cl₂F₂S provides sulfur’s nucleophilic character, enabling thiol-ene click chemistry, whereas the cyclopropoxy group’s oxygen atom enhances electrophilic aromatic substitution .
Physicochemical Properties
- Solubility : The cyclopropoxy derivative’s strained structure may reduce polarity compared to isopropoxy analogs, leading to lower solubility in polar solvents like water .
- Boiling Points : Linear alkoxy substituents (e.g., isopropoxy) generally exhibit higher boiling points due to increased van der Waals interactions, whereas cyclopropoxy’s compact structure may lower boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
